molecular formula C16H13NO3 B3374392 2-(3,4-Dimethylphenyl)-1,3-benzoxazole-5-carboxylic acid CAS No. 1018498-33-3

2-(3,4-Dimethylphenyl)-1,3-benzoxazole-5-carboxylic acid

Cat. No. B3374392
CAS RN: 1018498-33-3
M. Wt: 267.28 g/mol
InChI Key: PYUABBLQKWGTOT-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethylphenyl)-1,3-benzoxazole-5-carboxylic acid” is likely a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Dimethylphenyl)-1,3-benzoxazole-5-carboxylic acid” would likely consist of a benzoxazole core with a carboxylic acid group at the 5-position and a 3,4-dimethylphenyl group at the 2-position .


Chemical Reactions Analysis

Benzoxazoles can undergo various chemical reactions, including Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mechanism of Action

The mechanism of action of benzoxazole derivatives often depends on their specific functional groups and targets. For example, some benzoxazole derivatives are known to interact with biological targets such as enzymes or receptors, leading to their diverse biological activities .

Safety and Hazards

The safety and hazards associated with “2-(3,4-Dimethylphenyl)-1,3-benzoxazole-5-carboxylic acid” would depend on its specific properties. It’s always important to handle chemicals with appropriate safety measures .

Future Directions

Benzoxazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research may explore new synthesis methods, biological activities, and potential applications of these compounds .

properties

IUPAC Name

2-(3,4-dimethylphenyl)-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-9-3-4-11(7-10(9)2)15-17-13-8-12(16(18)19)5-6-14(13)20-15/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUABBLQKWGTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-1,3-benzoxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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